molecular formula C11H15NO3 B12061193 2-Amino-3-(benzyloxy)butanoic acid

2-Amino-3-(benzyloxy)butanoic acid

Cat. No.: B12061193
M. Wt: 209.24 g/mol
InChI Key: ONOURAAVVKGJNM-UHFFFAOYSA-N
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Description

O-Benzyl-L-threonine is a non-proteinogenic amino acid derivative of threonine. It has gained significant attention due to its potential therapeutic and industrial applications. Threonine itself is an essential amino acid that plays a crucial role in protein synthesis and immune function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-L-threonine typically involves the protection of the hydroxyl group of threonine with a benzyl group. One common method includes the reaction of L-threonine with thionyl chloride to form L-threonine methyl ester hydrochloride. This intermediate is then reacted with benzyl chloroformate under basic conditions to produce O-Benzyl-L-threonine .

Industrial Production Methods

Industrial production methods for O-Benzyl-L-threonine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-L-threonine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzyl group can be removed through hydrogenolysis.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for hydrogenolysis.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of L-threonine after benzyl group removal.

    Substitution: Formation of various threonine derivatives depending on the substituent introduced.

Scientific Research Applications

O-Benzyl-L-threonine has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of O-Benzyl-L-threonine involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzyl group provides steric hindrance and hydrophobic interactions, which can affect the folding and stability of proteins. Additionally, it can act as a precursor for the synthesis of other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    O-Phospho-L-threonine: A phosphorylated derivative of threonine.

    N-Boc-O-benzyl-L-threonine: A protected form of O-Benzyl-L-threonine used in peptide synthesis.

    O-tert-Butyl-L-threonine: Another protected form of threonine used in organic synthesis

Uniqueness

O-Benzyl-L-threonine is unique due to its benzyl protection, which provides specific steric and hydrophobic properties that are useful in peptide synthesis and as a chiral auxiliary. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-3-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOURAAVVKGJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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